molecular formula C16H11F7N2O B11483074 N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}benzamide

N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}benzamide

Cat. No.: B11483074
M. Wt: 380.26 g/mol
InChI Key: OKFVJCOOWZYKMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}benzamide is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability and resistance to oxidation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}benzamide typically involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with 2-fluoroaniline under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to form strong interactions with various biomolecules, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated organic molecules, such as:

Uniqueness

N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}benzamide is unique due to its specific combination of fluorine atoms and functional groups, which impart distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high thermal stability, resistance to oxidation, and strong interactions with biomolecules .

Properties

Molecular Formula

C16H11F7N2O

Molecular Weight

380.26 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-(2-fluoroanilino)propan-2-yl]benzamide

InChI

InChI=1S/C16H11F7N2O/c17-11-8-4-5-9-12(11)24-14(15(18,19)20,16(21,22)23)25-13(26)10-6-2-1-3-7-10/h1-9,24H,(H,25,26)

InChI Key

OKFVJCOOWZYKMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(F)(F)F)(C(F)(F)F)NC2=CC=CC=C2F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.